Cas no 125721-51-9 (2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid)

2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid structure
125721-51-9 structure
商品名:2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid
CAS番号:125721-51-9
MF:C15H13ClO3
メガワット:276.714923620224
CID:4675101
PubChem ID:7139418

2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
    • 2-[4-[(4-chlorophenyl)methoxy]phenyl]acetic Acid
    • Z107273810
    • 2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid
    • インチ: 1S/C15H13ClO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
    • InChIKey: YBTGRZNGHUSBBA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)COC1C=CC(=CC=1)CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 279
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 46.5

2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-112177-0.5g
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
0.5g
$374.0 2023-10-27
Enamine
EN300-112177-0.25g
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
0.25g
$200.0 2023-10-27
Aaron
AR01A1TM-10g
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
10g
$2976.00 2023-12-16
Enamine
EN300-112177-1g
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
1g
$499.0 2023-10-27
Aaron
AR01A1TM-2.5g
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
2.5g
$1370.00 2025-02-08
Aaron
AR01A1TM-100mg
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
100mg
$218.00 2025-02-08
A2B Chem LLC
AV47438-50mg
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
50mg
$134.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293340-500mg
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
500mg
¥8751.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293340-250mg
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
250mg
¥4320.00 2024-08-09
A2B Chem LLC
AV47438-2.5g
2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid
125721-51-9 95%
2.5g
$1065.00 2024-04-20

2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid 関連文献

2-{4-(4-chlorophenyl)methoxyphenyl}acetic acidに関する追加情報

Recent Advances in the Study of 2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid (CAS: 125721-51-9) in Chemical Biology and Pharmaceutical Research

The compound 2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid (CAS: 125721-51-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound, characterized by its unique phenylacetic acid derivative structure, has been investigated for its role in modulating inflammatory pathways and its potential as a lead compound in drug development.

Recent studies have highlighted the compound's ability to interact with specific molecular targets, including cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs). These interactions suggest a promising avenue for the development of novel anti-inflammatory and metabolic disorder treatments. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid exhibits selective inhibition of COX-2, with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, this compound has shown potential in the treatment of metabolic disorders such as type 2 diabetes. Research conducted by a team at the University of Cambridge in 2024 revealed that the compound activates PPAR-γ, a nuclear receptor involved in glucose metabolism and insulin sensitivity. This activation leads to improved glycemic control in preclinical models, positioning the compound as a candidate for further development in diabetes therapeutics. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and a half-life conducive to once-daily dosing.

The synthesis of 2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid has also seen advancements, with recent publications detailing more efficient and scalable methods. A 2023 paper in Organic Process Research & Development described a novel catalytic process that reduces the number of synthetic steps and improves overall yield. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and environmental impact.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as long-term safety, potential drug-drug interactions, and precise mechanism of action require further investigation. Ongoing research is exploring these aspects, with several preclinical trials currently underway. The compound's unique chemical structure and multifaceted biological activity make it a compelling subject for future studies, with the potential to yield significant breakthroughs in pharmaceutical science.

In conclusion, 2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid (CAS: 125721-51-9) represents a promising candidate in the development of new therapeutic agents for inflammatory and metabolic diseases. Its selective biological activity, improved synthetic accessibility, and potential clinical benefits underscore its importance in contemporary chemical biology and pharmaceutical research. Continued investigation into its mechanisms and applications will likely provide valuable insights and opportunities for drug development in the coming years.

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